5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride
Description
Properties
IUPAC Name |
5-chloro-2-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3.ClH/c1-13(2)5-6-16-10-4-3-8(12)7-9(10)11(14)15;/h3-4,7H,5-6H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKOUBWRBFSEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Conditions
| Step | Reactants | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | 5-Chloro-2-hydroxybenzoic acid | 2-(Dimethylamino)ethyl chloride hydrochloride, base (e.g., potassium carbonate) | Etherification reaction to substitute hydroxyl group with 2-(dimethylamino)ethoxy moiety |
| 2 | Resulting 5-chloro-2-(2-(dimethylamino)ethoxy)benzoic acid | Hydrochloric acid (HCl) | Formation of hydrochloride salt to yield the final compound |
- The etherification is typically performed by reacting 5-chloro-2-hydroxybenzoic acid with 2-(dimethylamino)ethyl chloride hydrochloride in the presence of a base such as potassium carbonate. This promotes nucleophilic substitution of the phenolic hydroxyl group with the 2-(dimethylamino)ethoxy group under mild heating conditions.
- The hydrochloride salt formation is achieved by treating the free base with hydrochloric acid, usually in an organic solvent or aqueous medium, to precipitate the hydrochloride salt, enhancing the compound's stability and handling properties.
Reaction Conditions and Optimization
- Temperature: Etherification reactions are generally conducted at moderate temperatures (50–80°C) to balance reaction rate and avoid decomposition.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for etherification to enhance nucleophilicity.
- Reaction Time: Typically ranges from 4 to 12 hours, depending on scale and reagent purity.
- Purification: The crude product is purified by recrystallization or chromatography to achieve high purity suitable for pharmaceutical applications.
Industrial Preparation Insights
Industrial-scale synthesis follows similar steps but incorporates process intensification and safety improvements:
| Aspect | Description |
|---|---|
| Raw Materials | Commercially available 5-chloro-2-hydroxybenzoic acid and 2-(dimethylamino)ethyl chloride hydrochloride are used due to cost-effectiveness and availability. |
| Process Control | Reaction parameters such as temperature, pH, and stoichiometry are tightly controlled to maximize yield and minimize impurities. |
| Environmental and Safety Considerations | Avoidance of hazardous reagents (e.g., no use of metal catalysts or high-pressure hydrogenation) to ensure operator safety and environmental compliance. |
| Yield and Purity | Typical isolated yields exceed 75%, with purity levels above 98% after purification. |
This approach is supported by methods reported for related compounds like itopride hydrochloride, where similar etherification and salt formation strategies are employed with improvements to reaction safety and scalability.
Reaction Mechanism Highlights
- Etherification Mechanism: The phenolic oxygen of 5-chloro-2-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride, displacing chloride ion and forming the ether linkage.
- Salt Formation: Protonation of the tertiary amine nitrogen by hydrochloric acid produces the hydrochloride salt, increasing water solubility and crystalline stability.
Comparative Table of Preparation Methods
Research Findings and Optimization Studies
- Yield Improvement: Studies show that controlling the molar ratio of base to alkylating agent significantly improves etherification yield, with a slight excess of base preferred to neutralize hydrochloric acid generated.
- Purity Enhancement: Post-reaction purification by recrystallization from ethanol-water mixtures yields high-purity hydrochloride salts.
- Safety Enhancements: Avoidance of hazardous reducing agents and metal catalysts reduces toxic by-products and simplifies waste treatment.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structural features allow for various chemical reactions, including oxidation and substitution reactions, which can lead to the formation of new derivatives with potentially useful properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form quinones or other derivatives. |
| Reduction | Can be reduced to corresponding amine or alcohol derivatives. |
| Substitution | Chloro group can be substituted with nucleophiles like amines or thiols. |
Biology
Research indicates that 5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride has notable biological activity. Studies have focused on its effects on cellular processes and enzyme activity:
- Anticancer Activity: The compound has been evaluated for its potential in inhibiting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Preliminary studies suggest that it may induce apoptosis and inhibit cell proliferation.
- Antimicrobial Properties: The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics .
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential:
- Drug Development: It is investigated as a precursor for active pharmaceutical ingredients due to its ability to interact with specific molecular targets, such as kinases involved in cancer progression .
- Mechanism of Action: The compound's mechanism involves modulating enzyme activity, which can lead to alterations in biochemical pathways associated with disease processes.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Hydrazone Derivatives Study: Research synthesized various hydrazone derivatives of this compound, assessing their efficacy against Entamoeba histolytica. Results indicated enhanced selectivity and potency compared to the parent compound, demonstrating the importance of structural modifications in improving biological activity .
- Kinase Inhibition Study: Another study focused on the inhibition of microtubule affinity regulating kinase 4 (MARK4), revealing that synthesized derivatives exhibited significant binding affinities in the nanomolar range. This positions them as potential leads for targeted cancer therapies.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4'-[2-(Dimethylamino)ethoxy]-2-phenylbutyrophenone
- Structure: Shares the 2-(dimethylamino)ethoxy group but lacks the benzoic acid core and chloro substitution.
- Functional Implications: The dimethylaminoethoxy group is a common pharmacophore in CNS-targeting drugs due to its ability to enhance solubility and receptor binding. However, the absence of the benzoic acid moiety limits its utility in carboxylate-dependent interactions .
Cimetidine and Ranitidine Derivatives
- Cimetidine (N-cyano-N'-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N"-methylguanidine): Contains a dimethylaminomethyl group on a furan ring.
- Ranitidine (N-[[2-(5-methylimidazol-4-yl)methylthio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine): Features a nitroethenediamine backbone.
- Comparison: Both compounds inhibit cytochrome P-450 enzymes via coordination of their nitrogen-containing groups (imidazole in cimetidine, nitronic acid in ranitidine) to heme iron . In contrast, 5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride lacks direct evidence of cytochrome P-450 interaction but may exhibit distinct bioactivity due to its benzoic acid and chloro substituents .
Benzoic Acid Derivatives with Heterocyclic Substituents
4-[(1-Methyl-1H-imidazol-2-yl)methoxy]benzoic Acid Hydrochloride
- Structure : Benzoic acid substituted with a methylimidazole-methoxy group.
- This difference influences solubility and target selectivity .
5-Methanesulfonamidoindole-2-carboxylic Acid
- Structure : Combines an indole ring with a carboxylic acid and sulfonamide group.
- Functional Comparison: The sulfonamide group enhances enzyme inhibition (e.g., carbonic anhydrase), while the chloro and dimethylaminoethoxy groups in the target compound may favor interactions with cationic channels or GPCRs .
Data Table: Key Properties of Comparable Compounds
Research Findings and Mechanistic Insights
- Enzyme Interaction: Unlike cimetidine and ranitidine, which directly inhibit cytochrome P-450 via nitrogen-heme coordination, the target compound’s dimethylaminoethoxy group may instead modulate protein-ligand interactions through electrostatic effects .
- Chloro Substituent : The electron-withdrawing chloro group at the 5-position may stabilize the benzoic acid’s carboxylate anion, favoring interactions with positively charged binding pockets .
Biological Activity
5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 274.71 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors that are crucial in various cellular processes.
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play a significant role in cell signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC values indicating cytotoxicity were observed at concentrations around 10 µM.
- DLD1 (colon cancer) : The compound induced multipolar mitotic spindle formation at higher concentrations (15 µM), suggesting a mechanism that disrupts normal cell division.
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | Cytotoxicity |
| DLD1 | 15 | Induction of multipolarity |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against standard bacterial strains:
- Staphylococcus aureus : Moderate inhibition observed.
- Escherichia coli : Significant antibacterial effects noted.
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on different cancer cell lines. Results indicated potent activity with a clear dose-response relationship.
- Mechanistic Studies : Further investigations into the biochemical pathways affected by the compound revealed that it interferes with microtubule dynamics, leading to disrupted mitotic processes in cancer cells.
- Animal Models : Preliminary studies using animal models showed promising results in reducing tumor growth when administered at therapeutic doses.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 5-chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride, and how can purity be optimized?
- Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a benzoyl chloride intermediate may react with β-dimethylaminoethylamine under anhydrous conditions, followed by HCl treatment to form the hydrochloride salt . Purity optimization involves recrystallization in absolute alcohol with ether, as described in similar hydrochloride syntheses, yielding >95% purity . Analytical methods like HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d6, δ 2.2–3.5 ppm for dimethylamino protons) are critical for validation .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key signals should researchers prioritize?
- Answer : Key techniques include:
- 1H/13C NMR : Look for signals corresponding to the dimethylamino group (δ ~2.2–2.5 ppm for N(CH3)2), ethoxy linker (δ ~3.5–4.0 ppm for -OCH2-), and aromatic protons (δ ~6.8–7.5 ppm) .
- FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- LC-MS : Monitor the molecular ion peak ([M+H]+ ~312.8 g/mol) and chloride adducts .
Q. What solubility and stability profiles are critical for handling this compound in aqueous and organic solvents?
- Answer : The hydrochloride salt enhances water solubility but may degrade under prolonged exposure to light or moisture. Solubility
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | ~50 | RT, pH 2–4 |
| DMSO | >100 | RT |
| Ethanol | ~80 | RT |
- Stability: Store at -20°C in desiccated, amber vials. Avoid basic conditions to prevent freebase formation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for scale-up synthesis using design of experiments (DoE)?
- Answer : Apply factorial design to evaluate variables:
- Factors : Temperature (40–80°C), solvent polarity (THF vs. DCM), and molar ratio (1:1–1:2 amine:benzoyl chloride).
- Response : Yield and purity. Statistical tools (e.g., ANOVA) identify optimal conditions. For example, 60°C in THF with a 1:1.5 ratio maximizes yield (85%) while maintaining >98% purity . Computational reaction path simulations (e.g., quantum chemical calculations) further refine conditions .
Q. What mechanistic insights explain its bioactivity in pharmacological models, and how can contradictions in dose-response data be resolved?
- Answer : The dimethylaminoethoxy group enhances membrane permeability, while the chloro-substituted aromatic ring may interact with hydrophobic enzyme pockets. Contradictions in IC50 values (e.g., µM vs. nM ranges) often arise from assay variability (e.g., cell line differences, solvent DMSO% ). Mitigation strategies:
- Standardize protocols (e.g., fixed DMSO ≤0.1%).
- Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding .
Q. How can computational modeling predict its interactions with biological targets, and what validation experiments are required?
- Answer : Molecular docking (AutoDock Vina) and MD simulations model binding to targets like COX-2 or kinases. Key parameters:
- Docking score : ≤-7.0 kcal/mol suggests strong binding.
- Pharmacophore alignment : Match hydrophobic/ionic features.
- Validate with SPR (KD measurement) and mutagenesis (e.g., alanine scanning of predicted binding residues) .
Q. What strategies resolve discrepancies in HPLC retention times or unexpected byproducts during analysis?
- Answer : Discrepancies may stem from column degradation or mobile phase pH shifts. Troubleshooting steps:
- Column recalibration : Use USP reference standards.
- pH adjustment : Add 0.1% TFA to mobile phase for sharper peaks.
- Byproduct identification : HR-MS/MS and isotopic pattern analysis differentiate impurities (e.g., dechlorinated analogs) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for amine coupling to avoid hydrolysis .
- Data Validation : Cross-validate NMR/LC-MS results with independent labs to ensure reproducibility .
- Ethical Compliance : Adhere to institutional guidelines for pharmacological testing; in vitro studies only unless approved for in vivo use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
